molecular formula C27H29F3N4O5 B6521861 methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896371-60-1

methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6521861
CAS No.: 896371-60-1
M. Wt: 546.5 g/mol
InChI Key: LHTACRDSYJQKDR-UHFFFAOYSA-N
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Description

Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C27H29F3N4O5 and its molecular weight is 546.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 546.20900452 g/mol and the complexity rating of the compound is 908. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 2,4-dioxo-3-(6-oxo-6-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}hexyl)-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including cytotoxicity, enzyme inhibition, and molecular interactions.

Chemical Structure and Properties

The compound features a tetrahydroquinazoline core with various substituents that contribute to its biological activity. The trifluoromethyl group is particularly noteworthy due to its electron-withdrawing nature, which can enhance the compound's interaction with biological targets.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally similar to this compound demonstrated significant cytotoxicity against colorectal cancer cell lines (HCT-116), with IC50 values ranging from 1.184 to 9.379 µM. This suggests that modifications in the structure can lead to enhanced anticancer properties .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes. For example:

  • Cyclooxygenase (COX) : Similar compounds have shown moderate inhibition of COX enzymes (COX-2), which are crucial in the inflammatory response. The presence of the trifluoromethyl group may facilitate stronger interactions with the enzyme's active site due to enhanced binding affinity .
  • Lipoxygenases (LOX) : Inhibition studies revealed that certain derivatives exhibited dual inhibitory effects against LOX enzymes (LOX-5 and LOX-15), further supporting their potential as anti-inflammatory agents .

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts at a molecular level with various protein targets. The docking analysis indicated that hydrogen and halogen bonding interactions play a significant role in stabilizing the compound within the active sites of target proteins. Such interactions are enhanced by the electron-withdrawing nature of the trifluoromethyl group .

Case Study 1: Anticancer Activity

A study examining a series of quinazoline derivatives found that those with similar structural features to methyl 2,4-dioxo compounds exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7). The study highlighted that structural modifications could lead to improved activity profiles .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, compounds related to methyl 2,4-dioxo demonstrated promising results in inhibiting COX and LOX pathways. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Data Tables

Biological Activity Target IC50 Value Reference
CytotoxicityHCT-116 Cell Line1.184 - 9.379 µM
COX InhibitionCOX-2Moderate
LOX InhibitionLOX-5 / LOX-15Moderate

Properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29F3N4O5/c1-39-25(37)18-9-10-21-22(16-18)31-26(38)34(24(21)36)11-4-2-3-8-23(35)33-14-12-32(13-15-33)20-7-5-6-19(17-20)27(28,29)30/h5-7,9-10,16-17H,2-4,8,11-15H2,1H3,(H,31,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTACRDSYJQKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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